
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a propyl chain, which is further substituted with bis(2-hydroxyethyl)amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups play a crucial role in its activity, potentially interacting with biological molecules and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(3-(Bis(2-hydroxyethyl)amino)propyl)benzamide hydrochloride include:
- N,N-Bis(2-hydroxyethyl)isopropanolamine
- 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
- N-(4-{[Bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
This compound is unique due to its specific structure, which includes a benzamide group attached to a propyl chain with bis(2-hydroxyethyl)amino substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
78109-79-2 |
|---|---|
Fórmula molecular |
C18H31ClN2O4 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
3-[(2-butoxybenzoyl)amino]propyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-2-3-15-24-17-8-5-4-7-16(17)18(23)19-9-6-10-20(11-13-21)12-14-22;/h4-5,7-8,21-22H,2-3,6,9-15H2,1H3,(H,19,23);1H |
Clave InChI |
GXMOIEKILRTEOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


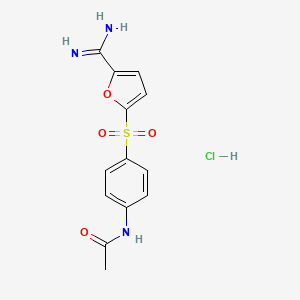
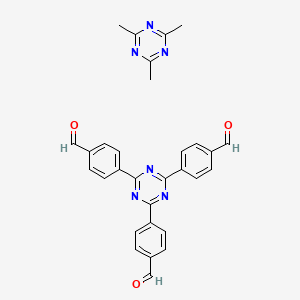
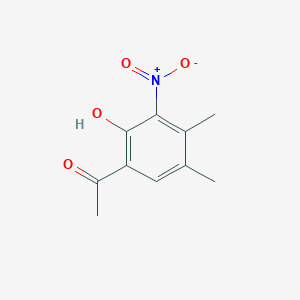
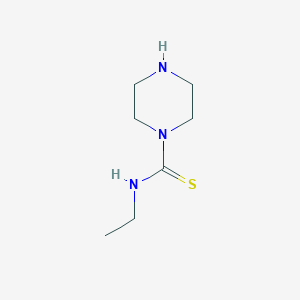


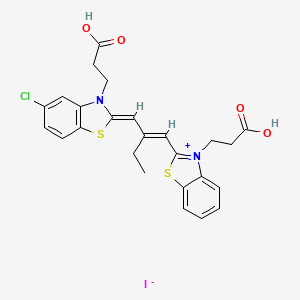
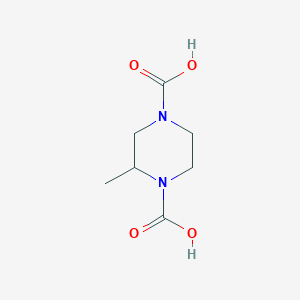
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
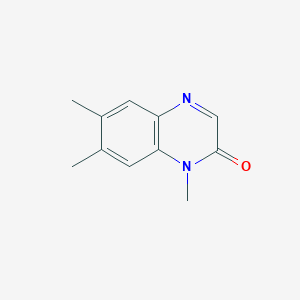

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)


